molecular formula C19H23NO3 B1229295 Reboxetine CAS No. 98769-81-4

Reboxetine

Cat. No. B1229295
CAS RN: 98769-81-4
M. Wt: 313.4 g/mol
InChI Key: CBQGYUDMJHNJBX-UHFFFAOYSA-N
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Description

Reboxetine is an antidepressant drug used in the treatment of clinical depression, panic disorder, and ADD/ADHD . Its mesylate (i.e. methanesulfonate) salt is sold under various trade names including Edronax, Norebox, Prolift, Solvex, Davedax, or Vestra . It exists as two enantiomers, (R,R)- (-)- and (S,S)- (+)-reboxetine .


Molecular Structure Analysis

Reboxetine has a molecular formula of C19H23NO3 . Its average mass is 313.391 Da and its mono-isotopic mass is 313.167786 Da .


Chemical Reactions Analysis

Reboxetine’s electrochemical redox behavior was studied using cyclic voltammetry and square-wave voltammetry . It was found that Reboxetine was reduced at the hanging mercury drop electrode and oxidized at the glassy carbon electrode with reversible adsorption controlled and irreversible diffusion-controlled processes respectively .


Physical And Chemical Properties Analysis

Reboxetine is rapidly and extensively absorbed following oral administration . It is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulfate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Scientific Research Applications

Neurochemical Effects

  • Reboxetine, a selective noradrenaline reuptake inhibitor, significantly increases extracellular noradrenaline in the brain, influencing the noradrenergic system without adaptive changes that facilitate its effect on extracellular noradrenaline (Sacchetti et al., 1999).

Impact on Emotional Processing

  • Short-term treatment with reboxetine alters emotional facial processing in healthy volunteers, reducing amygdala response to fearful faces and enhancing responses to happy expressions (Norbury et al., 2007).

Cognitive and Psychomotor Performance

  • Reboxetine shows minimal impact on cognitive and psychomotor skills, indicating its potential in not impairing these functions at therapeutic doses (Kerr et al., 1996).

Social Behavioral Effects

  • It potentially enhances cooperative social behavior and social drive, important for social adaptation (Tse & Bond, 2003).

Neurophysiological Effects

  • Reboxetine modulates the neural substrates of emotional processing and might be instrumental in normalizing negative bias in depression and anxiety (Miskowiak et al., 2007).

Application in ADHD

  • Exhibits potential efficacy in the treatment of attention-deficit/hyperactivity disorder (ADHD) in children and adolescents resistant to other treatments (Ratner et al., 2005).

Impact on Autonomic and Cognitive Functions

  • Reboxetine influences autonomic functions, such as vasoconstrictory response and skin conductance response, while having minimal impact on cognitive functions (Siepmann et al., 2001).

Efficacy in Major Depression

  • Shows efficacy in decreasing depressive symptoms, especially in improving psychomotor retardation, anxiety, and cognitive disturbance (Messer et al., 2005).

Mechanism of Action

Reboxetine is a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine . Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Safety and Hazards

Reboxetine users are advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Users should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048257, DTXSID401315414
Record name Reboxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
Record name Reboxetine
Source DrugBank
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Record name REBOXETINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Reboxetine is a selective inhibitor of noradrenaline reuptake. It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine. Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic and serotonergic receptors., Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs.
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name REBOXETINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Reboxetine

CAS RN

71620-89-8, 105017-38-7, 98769-81-4
Record name Reboxetine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (R,R)-(-)-Reboxetine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Reboxetine [INN:BAN]
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Record name Reboxetine
Source DrugBank
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Reboxetine
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Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBOXETINE
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Record name REBOXETINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-171 °C (Mesylate salt), 170-171 °C
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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